molecular formula C16H18N2O2S3 B6031643 5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide

5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide

Katalognummer B6031643
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: LWRBNKDFQGSFON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Wirkmechanismus

5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide binds irreversibly to the active site of BTK, preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling pathways, this compound has been shown to inhibit platelet activation and aggregation, which may have implications for its use in the treatment of thrombotic disorders. This compound has also been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide as a research tool is its high potency and selectivity for BTK. This allows for specific targeting of B-cell signaling pathways without affecting other kinases. However, one limitation is the irreversible binding of this compound to BTK, which may make it difficult to study the reversibility of BTK inhibition.

Zukünftige Richtungen

There are several potential future directions for research on 5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or immunomodulatory drugs. Another area of interest is the investigation of the effects of this compound on non-B-cell malignancies, such as solid tumors. Finally, further studies are needed to fully understand the long-term safety and efficacy of this compound in clinical use.

Synthesemethoden

The synthesis of 5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 5-(ethylthio)-2-thiophenecarboxylic acid with 2-amino-1-(2-thienyl)-1-propanone to form the intermediate 5-(ethylthio)-2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylic acid. This intermediate is then converted to this compound by reaction with pyrrolidine and thionyl chloride.

Wissenschaftliche Forschungsanwendungen

5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies and has shown promising results. In a study published in Cancer Research, this compound was shown to inhibit BTK and downstream signaling pathways in chronic lymphocytic leukemia cells, leading to decreased cell proliferation and increased apoptosis. In another study published in Blood, this compound was shown to be effective in inhibiting the growth of mantle cell lymphoma cells both in vitro and in vivo.

Eigenschaften

IUPAC Name

5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S3/c1-2-21-14-8-7-13(23-14)16(20)18-9-3-4-10(18)11-5-6-12(22-11)15(17)19/h5-8,10H,2-4,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRBNKDFQGSFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.